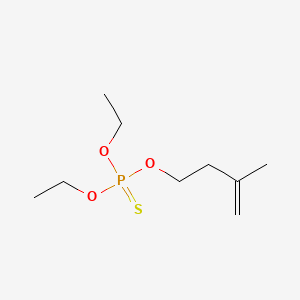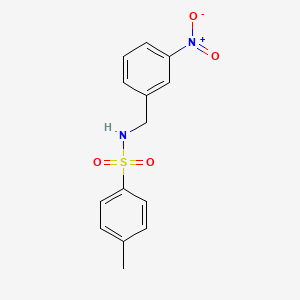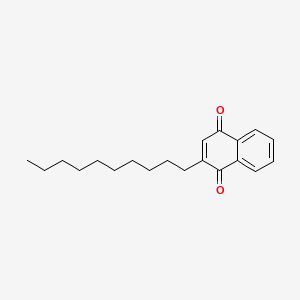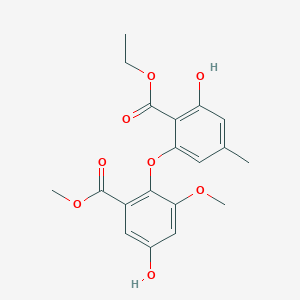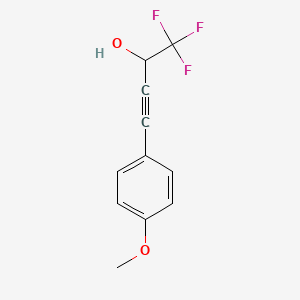
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butyn-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol typically involves the reaction of 4-methoxyphenylacetylene with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic addition to the carbonyl group of trifluoroacetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-one.
Reduction: Formation of 1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-ol or 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
- 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
Uniqueness
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89619-11-4 |
|---|---|
Formule moléculaire |
C11H9F3O2 |
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H9F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-3,5-6,10,15H,1H3 |
Clé InChI |
GCAPCQLCSDANQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


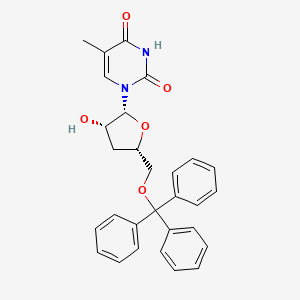
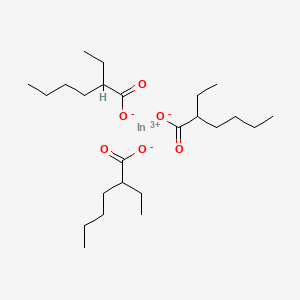
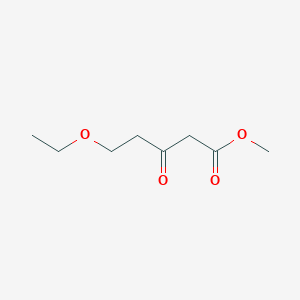
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
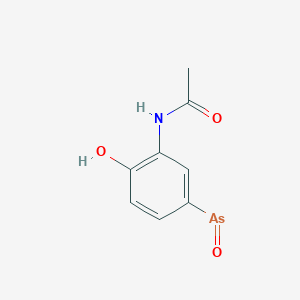
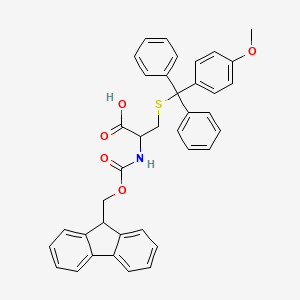
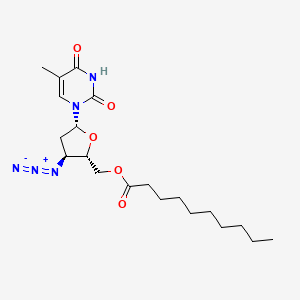
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
